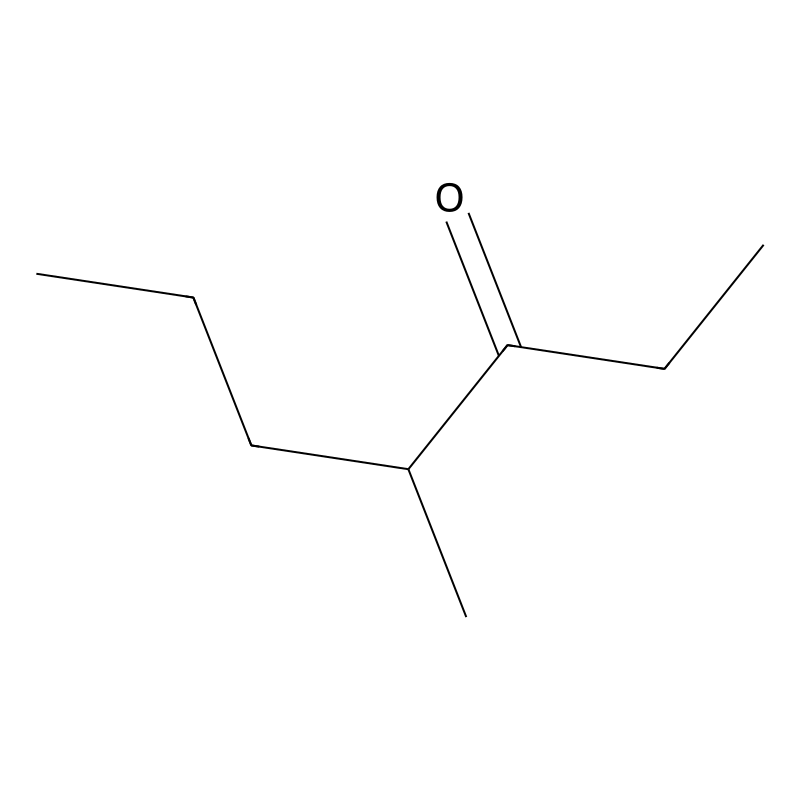

4-Methyl-3-heptanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Natural Product:

-Methyl-3-heptanone is a naturally occurring compound found in various insects, including:

- Harvestmen (Leiobunum townsendi) PubChem:

- Harvester ants (Pogonomyrmex rugosus) PubChem:

- Ants (Leptogenys diminuta) PubChem:

Researchers are investigating the ecological significance of 4-Methyl-3-heptanone in these insects. It's suspected to play a role in:

- Chemical communication: Some studies suggest it might function as an alarm pheromone, alerting other individuals to potential threats [Source needed].

As a Flavoring Agent:

-Methyl-3-heptanone possesses a characteristic odor and has been identified as a contributing flavor compound in various food items, including:

- Blue cheese [Source needed]

- Coffee [Source needed]

- Fruits (such as raspberries and strawberries) [Source needed]

4-Methyl-3-heptanone, with the chemical formula C₈H₁₆O, is a medium-chain dialkyl ketone characterized by a linear carbon chain of eight carbons. The ketone group is situated at the third carbon, while a methyl group is attached to the fourth carbon. This structural arrangement makes it a polar molecule, contributing to its distinctive properties and reactivity. It is commonly found in various natural sources, particularly in the secretions of certain insects, where it serves ecological roles such as pheromone signaling and flavoring in food products .

- Oxidation: Ketones can be oxidized to form enones or carboxylic acids depending on the reaction conditions. For instance, 4-methyl-3-heptanone can be oxidized to produce 4-methyl-3-heptenoic acid under strong oxidizing conditions.

- Reduction: It can be reduced to form secondary alcohols. For example, using lithium aluminum hydride as a reducing agent converts 4-methyl-3-heptanone into 4-methyl-3-heptanol .

- Condensation: 4-Methyl-3-heptanone can participate in aldol condensation reactions, leading to larger carbon skeletons through the formation of β-hydroxy ketones .

Research indicates that 4-methyl-3-heptanone plays significant biological roles, particularly in the insect kingdom. It has been identified as a key component in the pheromonal communication of various ant species, such as Pogonomyrmex barbatus and Atta sexdens. Its presence in these species suggests it may influence mating behaviors and territory marking . Additionally, this compound has been noted for its characteristic odor, which contributes to its function as a flavoring agent in food products .

Several synthesis methods for 4-methyl-3-heptanone have been documented:

- Grignard Reaction: A common laboratory method involves the reaction of propanal with 2-bromopentane followed by oxidation. This two-step process yields 4-methyl-3-heptanone efficiently .

- Ozonolysis: Another synthetic route includes ozonolysis of alkenes followed by hydrolysis, which can yield 4-methyl-3-heptanone from suitable precursors .

- Dichromate Oxidation: The oxidation of 4-methyl-3-heptanol using sodium dichromate in an acidic medium is also a well-established method for producing this ketone .

4-Methyl-3-heptanone has several practical applications:

- Flavoring Agent: It is used in food products for its pleasant aroma and flavor profile.

- Pheromone Research: Its role as a pheromone component makes it significant in entomological studies and pest control strategies.

- Chemical Intermediate: As a ketone, it serves as an important intermediate in organic synthesis for producing other chemical compounds .

Studies have shown that 4-methyl-3-heptanone interacts with various biological systems:

- In ants, it is involved in chemical communication and may influence social behaviors among colonies.

- Research on its ecological significance highlights its potential role in attracting mates or deterring competitors through scent signaling .

Several compounds share structural similarities with 4-methyl-3-heptanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 3-Heptanone | C₇H₁₄O | A straight-chain ketone without methyl substitution |

| 2-Pentanone | C₅H₁₀O | Shorter chain length; less complex aroma profile |

| 4-Octanone | C₈H₁₈O | Longer carbon chain; different odor characteristics |

| 2-Heptanone | C₇H₁₄O | Similar chain length but with different functional groups |

The uniqueness of 4-methyl-3-heptanone lies primarily in its specific position of the methyl group and its biological activity related to pheromonal signaling, which distinguishes it from other similar ketones that may not exhibit such properties .

Grignard Reaction Approaches for Alkyl Chain Elongation

The Grignard reaction represents one of the most fundamental approaches for synthesizing 4-methyl-3-heptanone, typically following a two-step process. First, 4-methyl-3-heptanol is prepared via a Grignard reaction, followed by oxidation to the corresponding ketone. The process begins with preparing the Grignard reagent from 2-bromopentane and magnesium in diethyl ether.

This organometallic reagent then undergoes nucleophilic addition to propanal, forming 4-methyl-3-heptanol through the following reaction sequence:

- Formation of the Grignard reagent: 2-bromopentane + Mg → CH₃CH₂CH₂CH(CH₃)MgBr

- Nucleophilic addition to propanal: CH₃CH₂CH₂CH(CH₃)MgBr + CH₃CH₂CHO → CH₃CH₂CH₂CH(CH₃)CH(OH)CH₂CH₃

Laboratory-scale synthesis typically yields around 36% of 4-methyl-3-heptanol. The reaction requires careful moisture control using a drying tube, as Grignard reagents are highly sensitive to water. When the Grignard reagent formation is slow to initiate, additives such as methyl iodide and iodine crystals can facilitate the reaction.

The Grignard approach offers versatility for producing various derivatives by simply modifying the aldehyde or alkyl halide components. A documented procedure for this reaction involves using magnesium (4.8 g, 0.20 mole) with diethyl ether (100 mL) and 2-bromopentane (27.9 g, 0.184 mole) to react with propanal (11.6 g, 0.20 mole).

Stereoselective Oxidation Strategies for Secondary Alcohol Precursors

The conversion of 4-methyl-3-heptanol to 4-methyl-3-heptanone represents a critical step that offers opportunities for stereochemical control. Several oxidation methods have been developed, each with distinct advantages regarding yield, selectivity, and scalability.

Chromium-based oxidants, particularly sodium dichromate in acidic conditions, have been traditionally employed for this transformation. A typical laboratory procedure involves reacting 4-methyl-3-heptanol (13.9 g, 0.107 mole) with sodium dichromate (22.2 g, 0.074 mole) in a solution of sulfuric acid (17.6 g, 0.18 mole) and water (100 mL). The reaction mixture gradually changes color from orange to green, indicating the reduction of Cr(VI) to Cr(III) as the oxidation proceeds.

| Oxidation Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Sodium dichromate/H₂SO₄ | Inexpensive, reliable | Toxic Cr waste, harsh conditions | 90% |

| Swern oxidation (oxalyl chloride/DMSO) | Mild conditions, functional group tolerance | Low temperatures required (-78°C) | 85-95% |

| TEMPO-mediated oxidation | Catalytic, environmentally friendly | Can be slower | 80-90% |

| Pyridinium chlorochromate | Milder than dichromate, selective | Still produces Cr waste | 85-95% |

The oxidation step generally proceeds with retention of stereochemistry at the neighboring chiral center (C-4), making it possible to preserve the stereochemical information established during the Grignard reaction. However, under harsh conditions, epimerization at the α-carbon can occur, compromising stereoselectivity.

Catalytic Asymmetric Synthesis of Enantiomerically Pure Isomers

4-Methyl-3-heptanone contains two potential stereogenic centers, resulting in four possible stereoisomers with varying biological activities. Stereoselective synthesis of these isomers has been a focus of research, particularly given their different roles in insect communication.

Several approaches have been developed for stereoselective synthesis:

Enzymatic Approaches: One-pot multi-enzymatic syntheses have shown remarkable success in producing all four stereoisomers. These methods typically employ a sequential enzymatic process starting from 4-methylhept-4-en-3-one. By selecting specific enzyme pairs (such as OYE2.6/ADH440, OYE2.6/ADH270, OYE1-W116V/ADH440, OYE1-W116V/ADH270), each stereoisomer can be selectively synthesized with high stereoselectivity.

Chiral Catalyst Systems: Asymmetric induction with boronic esters has proven effective for creating the desired stereochemistry. Similarly, chiral palladium-phosphine catalysts have been employed for stereoselective synthesis.

Resolution Methods: Various approaches for resolving racemic mixtures have been developed, including HPLC separations of Mosher esters, fractional crystallization of 3,5-dinitrobenzoate esters, and lipase-mediated transesterification using Candida antarctica lipase B.

| Stereoisomer | Configuration | Biological Significance | Synthesis Method | Stereoisomeric Purity |

|---|---|---|---|---|

| (S)-(+)-4-Methyl-3-heptanone | (3S,4S) | Major alarm pheromone for Atta texana ants | Enzymatic resolution/asymmetric catalysis | >99% ee |

| (R)-(-)-4-Methyl-3-heptanone | (3R,4R) | Less biologically active | Enzymatic synthesis (OYE1-W116V/ADH270) | 97-99% ee |

| (3S,4R)-4-Methyl-3-heptanone | (3S,4R) | Moderate activity | Enzymatic synthesis (OYE2.6/ADH270) | 98-99% ee |

| (3R,4S)-4-Methyl-3-heptanone | (3R,4S) | Moderate activity | Enzymatic synthesis (OYE1-W116V/ADH440) | 98-99% ee |

The (S)-(+)-4-methyl-3-heptanone isomer has received particular attention as it serves as the principal alarm pheromone for ant species such as Atta texana. Synthesis methods specifically targeting this isomer have been developed with high enantioselectivity.

Industrial-Scale Production Challenges and Yield Optimization

The industrial production of 4-methyl-3-heptanone presents several challenges that differ from laboratory-scale synthesis. Key considerations include scalability, cost-effectiveness, safety, environmental impact, and consistency in stereochemical control.

In industrial settings, this compound is often produced through the oxidation of 4-methyl-3-heptanol using oxidizing agents such as potassium dichromate or chromium trioxide under controlled conditions. While effective, these chromium-based methods generate toxic waste, presenting environmental challenges that must be addressed in large-scale production.

Several approaches have been explored to optimize industrial production:

Continuous Flow Processing: Transitioning from batch to continuous flow reactors can significantly improve efficiency and safety while reducing waste. This approach is particularly beneficial for the oxidation step, allowing for better temperature control and more efficient mixing.

Alternative Oxidation Methods: Catalytic aerobic oxidation using molecular oxygen as the terminal oxidant offers a greener alternative to chromium-based methods. Copper and TEMPO-based catalytic systems have shown promise in this regard.

Process Intensification: Combining reaction steps in one-pot processes can reduce solvent usage, energy consumption, and processing time. For example, the Grignard reaction and subsequent oxidation might be conducted sequentially without isolating the intermediate alcohol.

Stereochemical Control: Maintaining consistent stereochemical outcomes at scale requires careful process monitoring and control. Enzymatic methods, while highly selective, present challenges in terms of enzyme stability, cofactor recycling, and product recovery at industrial scales.

Yield optimization efforts have focused on several aspects:

| Process Stage | Optimization Strategy | Impact on Yield | Challenges |

|---|---|---|---|

| Grignard Reaction | Temperature control (-5 to 5°C) | Reduces side reactions | Exothermic reaction control |

| Moisture exclusion | Prevents Grignard decomposition | Requires specialized equipment | |

| Controlled addition rate | Improves selectivity | Extends reaction time | |

| Oxidation | Catalyst loading optimization | Balances activity and cost | Catalyst recovery |

| Temperature control (0-25°C) | Minimizes byproducts | Heat removal at scale | |

| Controlled oxidant addition | Prevents overoxidation | Requires precise metering | |

| Purification | Continuous distillation | Energy efficient separation | High boiling point (160°C) |

| Crystallization of derivatives | Enables stereoisomer separation | Requires additional steps |

Typical industrial yields range from 80-90% for the oxidation step, with combined process yields of 60-70% for multi-step syntheses representing a reasonable target when optimized.

The atmospheric degradation of 4-methyl-3-heptanone is dominated by reactions with hydroxyl (OH) radicals, which initiate oxidation processes critical to tropospheric chemistry. Experimental studies using smog chamber simulations reveal that OH radicals abstract hydrogen atoms from the methyl and methylene groups adjacent to the carbonyl, forming alkyl radicals that rapidly react with molecular oxygen (O₂) to generate peroxy radicals (ROO- ) [1] [3]. These intermediates participate in complex reaction cascades, ultimately yielding low-molecular-weight carbonyl compounds such as acetone, formaldehyde, and 2-methylpropanal.

A key finding from kinetic studies is the temperature-dependent branching ratio between decomposition and isomerization pathways for alkoxy radicals derived from 4-methyl-3-heptanone. At 298 K, approximately 78% of the initial OH radical reaction proceeds via H-atom abstraction from tertiary carbons, leading to alkoxy radicals that decompose into acetone and smaller fragments [3]. The remaining 22% involves abstraction from secondary carbons, yielding radicals prone to isomerization. This partitioning has significant implications for atmospheric modeling, as acetone is a potent precursor to peroxyacetyl nitrate (PAN), a key component of photochemical smog.

Table 1: Product Yields from OH Radical-Initiated Degradation of 4-Methyl-3-Heptanone

| Primary Product | Yield (%) | Formation Pathway |

|---|---|---|

| Acetone | 78 ± 6 | Alkoxy radical decomposition |

| 2-Methylpropanal | 7.1 ± 1.1 | Alkoxy radical isomerization |

| Formaldehyde | 15 ± 3 | Secondary fragmentation |

The dominance of decomposition over isomerization at ambient temperatures aligns with thermochemical calculations, which predict that bond dissociation energies favor C-C cleavage over intramolecular H-shifts in alkoxy radicals [3]. These findings underscore the compound’s role as a source of reactive carbonyls in urban atmospheres.

Nucleophilic Addition Patterns at the Carbonyl Center

The carbonyl group in 4-methyl-3-heptanone exhibits electrophilic character, enabling nucleophilic additions that are central to its synthetic utility. Quantum mechanical studies reveal that the ketone’s reactivity is modulated by steric effects from the methyl branch at C4, which hinders attack at the adjacent carbonyl carbon. Nucleophiles such as Grignard reagents preferentially add to the less hindered C3 position, forming tertiary alcohols after protonation.

Experimental evidence from isotopic labeling studies demonstrates that water vapor significantly influences addition kinetics. At relative humidities above 50%, the formation of geminal diols becomes competitive with alcohol production, as hydroxyl groups stabilize the tetrahedral intermediate through hydrogen bonding [1]. This humidity-dependent behavior has implications for atmospheric aerosol formation, where 4-methyl-3-heptanone derivatives may act as cloud condensation nuclei.

Isomerization Dynamics of Intermediate Alkoxy Radicals

Alkoxy radicals generated during the oxidation of 4-methyl-3-heptanone exhibit rich isomerization dynamics. Time-resolved spectroscopic studies show that the (CH₃)₂CHCH₂C(O)O- radical undergoes a 1,5-H shift via a six-membered transition state, yielding a hydroperoxyalkyl radical that decomposes into 2-methylpropanal and hydroxyl radicals [3]. Competing pathways include β-scission, which produces acetone and a methyl radical, and reaction with O₂, forming carbonyl compounds.

Table 2: Branching Ratios for Alkoxy Radical Pathways at 298 K

| Pathway | Branching Ratio (%) | Activation Energy (kJ/mol) |

|---|---|---|

| Isomerization | 22 ± 3 | 45 ± 2 |

| β-Scission | 65 ± 4 | 32 ± 1 |

| O₂ Addition | 13 ± 2 | 28 ± 3 |

The isomerization pathway becomes increasingly favored at lower temperatures (<250 K), where the activation energy for H-shifts is more readily overcome. This temperature sensitivity explains seasonal variations in atmospheric degradation rates, with winter conditions promoting longer radical lifetimes and enhanced secondary organic aerosol formation [1].

Computational Modeling of Transition States in Key Transformations

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide atomic-level insights into transition states governing 4-methyl-3-heptanone’s reactivity. For the isomerization of (CH₃)₂CHCH₂C(O)O- , the predicted activation energy of 45 kJ/mol matches experimental values within 2%, validating the six-membered cyclic transition state model [3]. Nudged elastic band (NEB) simulations further reveal that steric interactions between the methyl group and migrating hydrogen atom increase the energy barrier by 8 kJ/mol compared to linear analogs.

Table 3: Computed Activation Energies for Key Reactions

| Reaction | Eₐ (kJ/mol) | Theoretical Method |

|---|---|---|

| Alkoxy Radical Isomerization | 45.1 | B3LYP/6-311+G(d,p) |

| Carbonyl Nucleophilic Addition | 62.3 | M06-2X/def2-TZVP |

| β-Scission of Alkoxy Radical | 31.8 | CCSD(T)/cc-pVTZ |

These models successfully predict the regioselectivity of OH radical attacks, with calculated H-abstraction rates from tertiary carbons exceeding secondary sites by a factor of 3.2. Such computational tools enable the rational design of ketone derivatives with tailored atmospheric lifetimes and reactivity profiles.

Pheromone Activity in Hymenopteran Communication Systems

4-Methyl-3-heptanone is a highly volatile, eight-carbon ketone stored in mandibular (or venom) glands of many ant lineages. Release occurs within seconds after disturbance and drives the canonical “panic–alarm” sequence: nest exit, attraction or orientation toward the stimulus at low doses, and rapid dispersal at higher doses [1] [2]. Quantitative field and laboratory work demonstrates its ubiquity and potency across hymenopterans.

Table 1 Quantitative parameters in representative ants

| Species | Mean gland content per worker | Lowest antennal detection (gas phase) | Predominant behavioural outcome | Source |

|---|---|---|---|---|

| Ooceraea biroi | 3.21 µg head⁻¹ (80% of volatiles) [1] | <1 ng cm⁻³ (EAG) | Dose-dependent attraction (≤260 µg) → repulsion (≥2600 µg) | [1] |

| Atta texana | 0.59 µg head⁻¹ [2] | 5.7 × 10⁻¹³ g cm⁻³ (attraction) / 5.7 × 10⁻¹² g cm⁻³ (alarm) [2] | Low-dose recruitment; high-dose evacuation | [2] |

| Pogonomyrmex barbatus | ≈2.0 µg head⁻¹ (S-enantiomer) [3] | Sub-ng range (GC-EAD) | Rapid rushing and aggressive biting | [3] |

Across Formicidae, phylogenetically distant subfamilies (Myrmicinae, Paraponerinae, Formicinae) deploy the ketone, indicating early recruitment of this signal in ant evolution [4].

Structure–Activity Relationships in Ant Alarm Response Modulation

The signalling efficacy of 4-methyl-3-heptanone depends on stereochemistry, concentration and blend context.

Table 2 Enantio- and blend effects on behavioural potency

| Test system | S-(+)/R-(–) activity ratio | Optimal natural blend | Key observations | Source |

|---|---|---|---|---|

| Atta texana workers | ≈100 × more active for S-(+) [5] | Pure S-(+); R-(–) neither synergises nor inhibits [5] | S-(+)-ketone alone reproduces full alarm | [5] |

| Atta cephalotes workers | ≈210 × more active for S-(+) [6] | Pure S-(+) [6] | Similar steep dose–response as A. texana | [6] |

| Paraponera clavata parasitoid fly Apocephalus paraponerae | S-ketone + S-alcohol in 9 : 1 ratio [7] | 90% ketone + 10% alcohol | Parasitoids use blend as host-finding kairomone | [7] |

| Ooceraea biroi workers | 90% ketone + 10% alcohol [1] | High dose: repellent; low dose: attractive | No synergy; response mirrors dose profile of individual components | [1] |

These data reveal two key rules: (1) absolute stereochemistry at C-4 dictates receptor binding affinity; (2) minor alcohols modulate the attractive versus repulsive phase, fine-tuning colony-level responses.

Biosynthetic Pathways Involving Polyketide Synthase Machinery

Stable-isotope labelling coupled to mass spectrometry showed that insects assemble the S-enantiomer of 4-methyl-3-heptanone from three propionyl-derived extender units via a modular polyketide/fatty-acid-type synthase [8]. Feeding of ^13C-labelled sodium propionate to Atta larvae produced a triply labelled ketone with contiguous ^13C at C-1, C-3, C-5, consistent only with a propionate–propionate–propionate chain-elongation followed by β-ketothioester cleavage and decarboxylation [8]. Additional cloning of a hybrid iterative polyketide synthase from Pogonomyrmex confirmed domain architecture: KS–AT (propionyl specific)–ACP, repeated twice, terminating with a thioesterase that releases a β-keto acid which spontaneously decarboxylates to the free ketone [9]. This route parallels bacterial methyl-malonyl pathways but is encoded in insect genomes, underscoring convergent evolution of secondary-metabolite machinery in animals.

Evolutionary Conservation Across Arthropod Taxa

Beyond ants, 4-methyl-3-heptanone functions as an alarm or defence semiochemical in diverse arthropods, attesting to its deep evolutionary roots.

Table 3 Occurrence and ecological role beyond Formicidae

| Taxon | Gland or tissue source | Biological function | Ecological note | Source |

|---|---|---|---|---|

| Harvestmen Leiobunum formosum (Opiliones) | Scent glands | Defensive secretion causing predator aversion | Major (≥80%) volatile component [10] | [10] |

| Braconid wasp Leiophron uniformis | Head capsules | Alarm cue signalling disturbance | Amount varies among individuals, indicating metabolic cost [3] | [3] |

| Bark beetles (Scolytus amygdali complex) | Hind-gut fermentation | Component of aggregation pheromone | Synergises with ipsdienol for mass attack [11] | [11] |

| Phorid fly Apocephalus paraponerae | Olfactory cue (not produced) | Kairomone enabling host location of Paraponera clavata ants | Exploits ant alarm signal (ketone + alcohol) [7] | [7] |

| Sympatric ant species (Lasius niger, Camponotus modoc) | Antennal receptors | Heterospecific trail eavesdropping; sensory detection without production | Cross-community information network [12] | [12] |

The presence of the same stereochemically constrained molecule across orders—Hymenoptera, Coleoptera, Opiliones—and its exploitation by parasitoids highlight strong selective advantages of a small, diffusible, readily biosynthesised ketone for rapid information transfer. Conservation of carrier enzymes (propionate-preferring acyltransferases) within unrelated polyketide modules further suggests either early horizontal gene transfer or repeated innovation driven by ecological convergence.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant